Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)-
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Overview
Description
Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone, a cyanophenyl group, and trifluoroacetyl and amino functionalities. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The synthesis begins with the preparation of 4-cyanophenylamine, which is achieved through the reaction of 4-bromobenzonitrile with ammonia.
Introduction of the Butanoic Acid Moiety: The cyanophenyl intermediate is then reacted with butanoic acid derivatives under specific conditions to form the desired butanoic acid structure.
Addition of Trifluoroacetyl and Amino Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo and cyano groups to their respective alcohol and amine forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and trifluoroacetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols and amines.
Scientific Research Applications
Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-4-(4-cyanophenyl)butanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid
Uniqueness
Compared to similar compounds, Butanoic acid, 4-((4-cyanophenyl)amino)-4-oxo-3-((trifluoroacetyl)amino)-, (S)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
39219-30-2 |
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Molecular Formula |
C13H10F3N3O4 |
Molecular Weight |
329.23 g/mol |
IUPAC Name |
(3S)-4-(4-cyanoanilino)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C13H10F3N3O4/c14-13(15,16)12(23)19-9(5-10(20)21)11(22)18-8-3-1-7(6-17)2-4-8/h1-4,9H,5H2,(H,18,22)(H,19,23)(H,20,21)/t9-/m0/s1 |
InChI Key |
KIGAPXNVLOREBY-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)NC(=O)[C@H](CC(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(CC(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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